

J1147: A Comprehensive Technical Guide on its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a novel, orally active, and neurotrophic compound that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative conditions. Developed through a phenotypic screening approach targeting age-associated brain toxicities, **J147** exhibits a multifaceted mechanism of action, primarily centered on the inhibition of the mitochondrial F1F0 ATP synthase. This interaction triggers a cascade of neuroprotective and cognitive-enhancing effects, including the upregulation of neurotrophic factors, reduction of soluble amyloid-beta levels, and mitigation of neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of **J147**, complete with detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Synthesis A Novel Approach to Drug Discovery for Neurodegenerative Disease

The discovery of **J147** stemmed from a shift away from the traditional target-based drug discovery paradigm, which has had limited success in developing effective treatments for complex, age-related neurodegenerative diseases like Alzheimer's.[1] Instead, a phenotypic screening strategy was employed, focusing on identifying compounds that could protect



neuronal cells from multiple toxicities associated with the aging brain.[1][2][3] This approach led to the identification of **J147**, a derivative of the natural compound curcumin, which exhibited potent neuroprotective properties in various in vitro assays.[4]

Chemical Synthesis of J147

J147, with the systematic name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is synthesized through a two-step process.[5]

Experimental Protocol: Synthesis of **J147**

- Step 1: Formation of Hydrazone Intermediate
 - A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol (EtOH) at room temperature for 1 hour.
 - The resulting solid precipitate, the hydrazone intermediate, is collected by filtration, washed with ethanol, and dried under a vacuum.
- Step 2: Acetylation to Yield J147
 - The hydrazone intermediate is then acetylated using trifluoroacetic anhydride and triethylamine in dichloromethane (CH2Cl2).
 - This reaction yields the final product, **J147**.[5]

Mechanism of Action

J147's primary molecular target is the mitochondrial F1F0 ATP synthase, a key enzyme in cellular energy production.[4]

Inhibition of ATP Synthase and Downstream Signaling

J147 binds to the F1 subunit of ATP synthase, leading to its partial inhibition.[4] This triggers a signaling cascade that is central to its neuroprotective effects:

 Increased Intracellular Calcium: Inhibition of ATP synthase leads to an increase in cytosolic calcium levels.[4]



- Activation of CAMKK2 and AMPK: The elevated calcium activates Calcium/calmodulindependent protein kinase kinase β (CAMKK2), which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
- Modulation of Downstream Pathways: AMPK activation leads to the modulation of various downstream pathways that promote cellular resilience and neuroprotection.[4]



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Core signaling pathway of **J147**.

Neurotrophic Effects

A key outcome of **J147**'s activity is the increased expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5] These proteins are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF leads to the increased expression of downstream targets like the synaptic scaffolding protein Homer-1 and the transcription factor Egr3, both of which are important for learning and memory.[5]

Effects on Amyloid-Beta and Neuroinflammation

In preclinical models of Alzheimer's disease, **J147** has been shown to reduce the levels of soluble amyloid-beta (A β) peptides (A β 1-40 and A β 1-42) in the brain.[5] This is a significant finding, as soluble A β oligomers are considered to be the primary neurotoxic species in AD. Additionally, **J147** has demonstrated anti-inflammatory properties, further contributing to its neuroprotective profile.

Preclinical Data In Vitro Efficacy

J147 has demonstrated potent neuroprotective and neurotrophic effects in a variety of in vitro assays. The following table summarizes key EC50 values.



| Assay Type | Cell Line/System | Effect | EC50 Value (nM) | Reference(s) |
|-------------------------------|--------------------------------|---|--------------------|--------------|
| Neuroprotection (Oxytosis) | HT22 Hippocampal Neurons | Protection against glutamate toxicity | 10 - 100 | [4] |
| Neurotrophic Activity | Primary Cortical Neurons | Trophic factor withdrawal rescue | 25 | [4] |
| ATP Synthase Inhibition | Isolated Mitochondria | Inhibition of ATP synthase activity | 20 | |

In Vivo Efficacy in Animal Models

J147 has been extensively studied in various mouse models of Alzheimer's disease and aging, consistently demonstrating cognitive-enhancing and disease-modifying effects.

Experimental Protocol: Scopolamine-Induced Memory Impairment Model

- Animals: C57BL/6J mice.
- Treatment: **J147** is administered orally, typically mixed with food, for a specified period before the induction of memory impairment.
- Induction of Amnesia: Scopolamine, a muscarinic antagonist, is injected intraperitoneally to induce cognitive deficits.
- Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and Y-maze, are used to assess learning and memory.

In a study with aged (20-month-old) APP/swePS1 Δ E9 transgenic mice, a model for familial Alzheimer's disease, three months of **J147** treatment resulted in:

- Reversal of cognitive deficits.[5]
- Significant reduction in soluble A β 1-40 and A β 1-42 levels in the hippocampus.[5]



Increased levels of BDNF, NGF, and their downstream targets, including phosphorylated
 CREB and Egr3.[5]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that **J147** is orally bioavailable and can cross the blood-brain barrier.

| Parameter | Value | |
|-----------------------|--------------------------|--|
| Oral Bioavailability | 28% | |
| Plasma Half-life (t½) | 1.5 hours | |
| Brain Half-life (t½) | 2.5 hours | |
| Cmax (Plasma) | Not explicitly available | |
| Tmax (Plasma) | Not explicitly available | |

Note: Cmax and Tmax values were not explicitly found in the reviewed literature.

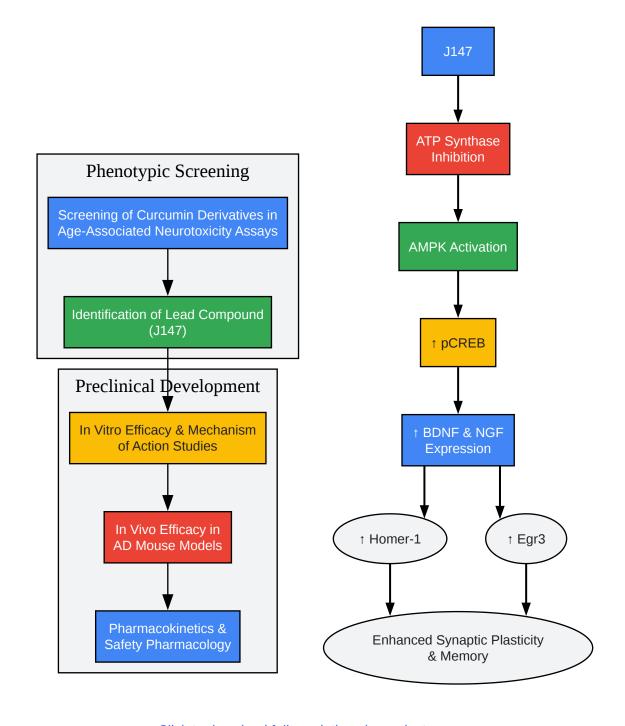
Comprehensive safety pharmacology studies have been conducted on **J147**, with no significant adverse effects observed.

| Safety Assay | Result |
|-----------------------|-----------------------|
| Ames Test | Negative |
| hERG Assay | Negative |
| Acute Toxicity (mice) | No toxicity at 2 g/kg |

These results indicate a favorable safety profile for **J147**.[5]

Experimental Workflows and Signaling Diagrams J147 Drug Discovery Workflow





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